2-(1-Aziridinyl)ethyl methacrylate

描述

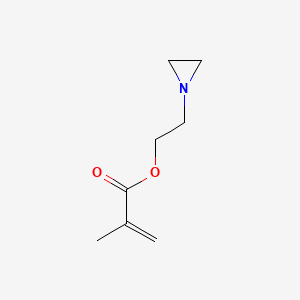

2-(1-Aziridinyl)ethyl methacrylate is a chemical compound that features a three-membered aziridine ring attached to an ethyl methacrylate group. This compound is known for its unique reactivity due to the strained aziridine ring, which makes it a valuable monomer in polymer chemistry. Its structure allows it to participate in various polymerization reactions, making it useful in the synthesis of specialized polymers with unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aziridinyl)ethyl methacrylate typically involves the reaction of aziridine with ethyl methacrylate under controlled conditions. One common method is the radical polymerization of aziridinic methacrylates, which can be carried out using chain transfer agents and initiators such as CPDB and AIBN at around 60°C . Another approach involves the living anionic polymerization of aziridine monomers, which can be initiated using various anionic initiators .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques, such as RAFT and ATRP, allows for precise control over the molecular weight and distribution of the resulting polymers .

化学反应分析

Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

| Reagent/Condition | Product | Mechanism |

|---|---|---|

| HCl (aqueous) | 2-aminoethyl methacrylate | Acid-catalyzed N-protonation followed by nucleophilic attack at the less substituted carbon |

| NaOEt (ethanol) | 2-ethoxyethyl methacrylate | Base-induced ring-opening with ethoxide ion attacking the aziridine ring |

| H<sub>2</sub>O (pH 7) | Partial hydrolysis to diol derivatives | Slow hydrolysis due to moderate ring strain |

Key Findings :

Polymerization Reactions

AEMA participates in multiple polymerization mechanisms:

Free-Radical Polymerization

-

Initiators : AIBN, CPDB

-

Products : Linear homopolymers with pendant aziridine groups.

-

Molecular Weight Control : RAFT agents enable precise control (Đ = 1.1–1.3) .

Copolymerization with Epoxides

-

Epoxy Partner : Diglycidyl ether of bisphenol A (e.g., Epon 828) .

-

Conditions : 100°C, catalyst-free.

-

Mechanism : Competing pathways:

| Parameter | Observation |

|---|---|

| Gelation Time | >48 hours (vs. 10 minutes with amine catalysts) |

| IR Spectroscopy | Faster aziridine consumption vs. epoxy groups |

Crosslinking with Carboxylic Acids

-

Reagents : Acrylic acid, methacrylic acid.

-

Conditions : RT, photoinitiated.

-

Application : Dental adhesives with enhanced bond strength .

Zwitterionic Intermediate Formation

-

Product : trans-Aziridines with high diastereoselectivity (dr > 20:1).

-

Mechanism : 1,3-dipolar cycloaddition followed by thermal ring-opening/closure .

pH-Dependent Behavior

-

Protonation Studies :

| Condition | pK<sub>a</sub> Shift |

|---|---|

| Monomeric AEMA | pK<sub>a</sub> ≈ 8.2 |

| Poly(AEMA) | pK<sub>a</sub> ≈ 7.5 |

| With 150 mM NaCl | pK<sub>a</sub> ↓ 0.3–0.5 |

科学研究应用

Polymer Chemistry

2-(1-Aziridinyl)ethyl methacrylate is primarily used as a monomer in the synthesis of specialized polymers. These polymers exhibit enhanced mechanical strength, chemical resistance, and biocompatibility, making them suitable for various applications:

| Application Area | Description |

|---|---|

| Coatings | Used in high-performance coatings due to durability and resistance properties. |

| Adhesives | Forms strong adhesive bonds, enhancing the longevity of products. |

| Sealants | Provides effective sealing solutions in construction and automotive industries. |

Biology and Medicine

The compound's biocompatibility makes it an attractive candidate for biomedical applications:

- Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to form stable complexes with therapeutic agents.

- Biomedical Devices : Utilized in the development of materials for implants and prosthetics that require biocompatibility and mechanical integrity.

Case Study : A study demonstrated that polymers derived from this compound exhibited favorable interactions with biological tissues, promoting cell adhesion and proliferation, essential for tissue engineering applications .

Industrial Applications

In industrial settings, this compound is employed in:

- Coatings : Its unique properties allow for the formulation of coatings that are resistant to chemicals and abrasion.

- Adhesives and Sealants : The compound contributes to the production of adhesives that maintain performance under extreme conditions.

作用机制

The mechanism of action of 2-(1-Aziridinyl)ethyl methacrylate primarily involves the ring-opening reactions of the aziridine ring. This ring strain makes the compound highly reactive, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

相似化合物的比较

Similar Compounds

(1-Phenylaziridin-2-yl)methyl methacrylate: Similar structure but with a phenyl group, leading to different reactivity and properties.

Trimethylolpropane tris(2-methyl-1-aziridinepropionate): A trifunctional aziridine used in similar applications but with different crosslinking properties.

Uniqueness

2-(1-Aziridinyl)ethyl methacrylate is unique due to its combination of the aziridine ring and methacrylate group, which provides a balance of reactivity and polymerizability. This makes it particularly valuable in applications requiring precise control over polymer structure and properties .

生物活性

2-(1-Aziridinyl)ethyl methacrylate (AEMA) is a chemical compound characterized by its aziridine ring and methacrylate group. This unique structure imparts significant biological activity, making it a subject of interest in polymer chemistry, drug delivery systems, and biomedical applications. This article explores the biological activity of AEMA, detailing its mechanisms, applications, and relevant research findings.

AEMA is synthesized through the reaction of aziridine with ethyl methacrylate. This compound exhibits reactivity due to the strained aziridine ring, allowing it to participate in various polymerization reactions such as free-radical, anionic, and cationic polymerizations. Its ability to undergo ring-opening reactions under mild conditions further enhances its utility in creating functionalized products .

Biological Activity

The biological activity of AEMA can be summarized through its applications in:

- Drug Delivery Systems : AEMA's biocompatibility makes it suitable for incorporation into drug delivery vehicles. Its polymerization capabilities allow for the design of carriers that can release therapeutic agents in a controlled manner.

- Biomedical Devices : The compound has been explored for use in biomedical devices due to its mechanical strength and chemical resistance, which are essential for durability in medical applications.

- Antimicrobial Properties : Research indicates that polymers derived from AEMA exhibit antimicrobial activity, making them potential candidates for coatings in medical devices to prevent infections .

The biological activity of AEMA primarily stems from the following mechanisms:

- Covalent Bond Formation : The strained aziridine ring allows AEMA to form covalent bonds with biological macromolecules, potentially modifying their functions.

- Polymerization : Upon polymerization, AEMA can form hydrogels or other structures that can encapsulate drugs or other bioactive compounds, facilitating targeted delivery .

- Biocompatibility : The presence of the methacrylate group contributes to the compound's compatibility with biological tissues, reducing the risk of adverse reactions when used in medical applications .

Research Findings

Several studies have investigated the biological activity and potential applications of AEMA:

- Copolymers with Styrene : Research by Chow et al. demonstrated that copolymers formed from AEMA and styrene exhibit enhanced mechanical properties and could be tailored for specific biomedical applications .

- Drug Delivery Applications : Studies have shown that AEMA-based polymers can effectively encapsulate drugs and release them at controlled rates, highlighting their potential in therapeutic settings .

- Antimicrobial Activity : In vitro studies have revealed that AEMA-derived polymers possess antimicrobial properties, suggesting their use in preventing bacterial adhesion on medical devices .

Data Table of Biological Activity Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Chow et al. (1975) | Copolymerization | Enhanced mechanical properties with styrene copolymers |

| Patent KR20120112607A | Adhesive Polymers | Pressure-sensitive adhesives using AEMA crosslinkers |

| Research Study (2020) | Drug Delivery | Controlled drug release profiles using AEMA polymers |

| Research Study (2021) | Antimicrobial Properties | Effective against common pathogens in vitro |

Case Studies

- Case Study on Drug Delivery Systems : In a study published in 2020, AEMA was incorporated into a hydrogel matrix that demonstrated sustained release of an anti-cancer drug over several days while maintaining cell viability, indicating its potential for cancer therapy applications.

- Case Study on Biomedical Devices : Another study focused on coating catheters with AEMA-derived polymers showed significant reduction in bacterial colonization compared to standard materials, underscoring its effectiveness as an antimicrobial surface treatment.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Aziridinyl)ethyl methacrylate, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification between aziridine derivatives and methacrylate precursors. For example, solvent-free reductive amination (as in ) can be adapted by substituting aldehydes with aziridine-containing reagents. Key parameters include:

- Temperature : Aziridine rings are thermally sensitive; reactions should be conducted below 60°C to prevent decomposition.

- Catalyst : Use mild bases (e.g., triethylamine) to avoid ring-opening side reactions.

- Purification : Column chromatography (silica gel, chloroform/methanol eluent) or recrystallization in non-polar solvents ensures purity. Monitor progress via TLC (e.g., chloroform:methanol 7:3 ratio as in ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Look for C=O stretch (~1720 cm⁻¹, methacrylate ester) and N–H bend (~3300 cm⁻¹, aziridine). Compare with reference spectra of structurally similar compounds (e.g., ’s IR data for 2-hydroxyethyl methacrylate) .

- NMR : In H NMR, the aziridine protons appear as a triplet (δ 1.5–2.0 ppm), while the methacrylate vinyl protons resonate as a singlet (~5.6 and 6.1 ppm). Confirm ester linkage via C NMR (C=O at ~167 ppm) .

Q. How does the aziridinyl group’s reactivity impact the stability of this compound during storage and handling?

Methodological Answer: The strained aziridine ring is prone to hydrolysis and oxidative degradation. To mitigate:

- Storage : Use inert atmospheres (argon/nitrogen) and low temperatures (4°C).

- Solvent Choice : Avoid protic solvents (e.g., water, alcohols); use anhydrous THF or dichloromethane.

- Stability Testing : Monitor degradation via periodic NMR or HPLC to establish shelf-life .

Q. What theoretical frameworks explain the reactivity of this compound in polymerization reactions?

Methodological Answer: The aziridine group’s ring strain (theoretical angle deviation from ideal tetrahedral geometry) lowers activation energy for nucleophilic ring-opening. Kinetic studies using density functional theory (DFT) can model transition states, while Flory-Huggins theory predicts copolymerization behavior with acrylates or styrenes. Compare with experimental data (e.g., conversion rates via H NMR or GPC) .

Q. How can researchers optimize reaction conditions for aziridine ring-opening in aqueous environments?

Methodological Answer:

- pH Control : Acidic conditions (pH < 4) protonate the aziridine nitrogen, accelerating ring-opening. Use buffers (e.g., phosphate) to maintain pH.

- Nucleophile Selection : Thiols or amines react efficiently; track kinetics via conductivity measurements or UV-vis spectroscopy (e.g., Ellman’s reagent for thiol quantification) .

Advanced Research Questions

Q. How does this compound enhance crosslinking efficiency in polymer networks compared to epoxy or oxazolidinyl derivatives?

Methodological Answer: The aziridine’s smaller ring size (3-membered vs. 5-membered oxazolidinyl in ) increases reactivity. To compare:

- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure curing exotherms.

- Mechanical Testing : Tensile strength and glass transition temperature () of crosslinked films quantify network density.

- Controlled Experiments : Synthesize copolymers with aziridinyl and oxazolidinyl monomers (e.g., ’s compound) under identical conditions .

Q. What advanced spectroscopic or chromatographic methods resolve contradictions in reported crosslinking efficiencies?

Methodological Answer:

- Solid-State NMR : Probes crosslink density and unreacted aziridine groups in bulk materials.

- SEC-MALS : Size-exclusion chromatography with multi-angle light scattering detects branching vs. linear growth.

- Contradiction Analysis : Systematically vary initiator concentration, temperature, and monomer ratios to identify outlier conditions (see ’s methodology for reconciling data discrepancies) .

Q. How can this compound be functionalized post-polymerization for targeted applications (e.g., drug delivery or surface coatings)?

Methodological Answer:

- Click Chemistry : Thiol-aziridine "click" reactions attach bioactive molecules (e.g., peptides). Confirm conjugation via MALDI-TOF or fluorescence labeling.

- Surface Modification : Graft onto silica or cellulose (’s adsorption protocols) using plasma treatment or silane coupling agents. Characterize via XPS or AFM .

Q. What mechanistic insights explain the compound’s dual role as a monomer and crosslinker in radical polymerization?

Methodological Answer:

- Radical Trapping : Aziridine’s lone pair quenches propagating radicals, slowing chain growth. Use EPR spectroscopy to detect radical intermediates.

- Crosslinking Pathways : Aziridine rings open via radical or ionic mechanisms. Compare FTIR spectra before/after polymerization to identify dominant pathways .

Q. How do environmental factors (humidity, temperature) affect the compound’s performance in indoor surface chemistry applications?

Methodological Answer:

- Accelerated Aging Tests : Expose polymer films to 85% RH and 40°C for 168 hours (per ASTM D4585). Monitor aziridine degradation via ATR-FTIR.

- Surface Reactivity : Use quartz crystal microbalance (QCM) to track adsorption/desorption of volatile organics (’s methodology) .

属性

IUPAC Name |

2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZCCHVCBAZAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064391 | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-81-3 | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。